2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group in amino acids during peptide synthesis. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high efficiency and yield. The use of high-purity reagents and solvents is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Substitution: Substituted amino acids with various functional groups.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of peptide therapeutics for various diseases.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-methylhexanoic acid is unique due to its specific structure, which includes a methyl group on the hexanoic acid chain. This structural feature can influence its reactivity and the types of peptides it can form. Compared to other Fmoc-protected amino acids, this compound offers distinct advantages in terms of stability and ease of deprotection.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26) |
InChI Key |
AIAGNSKPTZNWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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